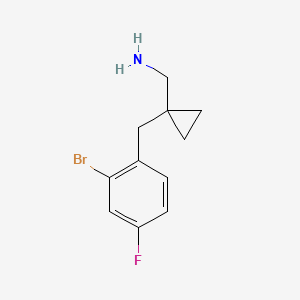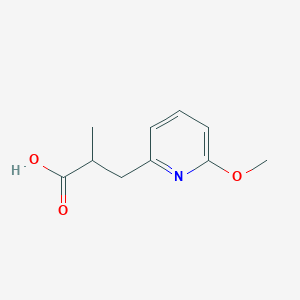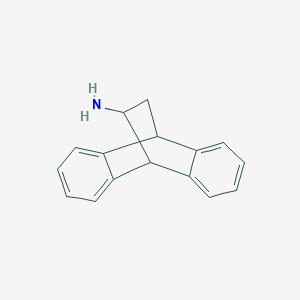
9,10-Dihydro-9,10-ethanoanthracen-11-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is a complex polycyclic amine compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
- Cyclization Reaction : The initial step involves the cyclization of a suitable precursor to form the tetracyclic core structure. This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
- Functional Group Modification : Subsequent steps involve the introduction of the amine group at the desired position. This can be accomplished through nitration followed by reduction or direct amination using reagents like lithium aluminum hydride.
- Purification : The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
- Reduction : Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
- Substitution : Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetracyclic ring.
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Hydrogen gas with a palladium catalyst.
- Substitution : Sodium hydride in dimethylformamide for nucleophilic substitution.
- Oxidation : Formation of ketones or carboxylic acids.
- Reduction : Formation of amines or alkanes.
- Substitution : Formation of substituted tetracyclic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its stability and ability to interact with biological targets make it a candidate for developing new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine are investigated for their potential to treat various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its robust tetracyclic structure.
Mécanisme D'action
The mechanism of action of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-ol
- Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-carboxylic acid
- Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-nitrile
Uniqueness: Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the amine group allows for the formation of hydrogen bonds and ionic interactions, enhancing its potential as a pharmacophore and its utility in various applications.
Propriétés
Numéro CAS |
72720-40-2 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-amine |
InChI |
InChI=1S/C16H15N/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14-16H,9,17H2 |
Clé InChI |
URRYLKCWJQMOQX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


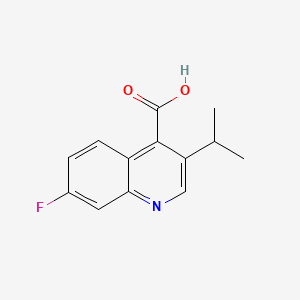
![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)

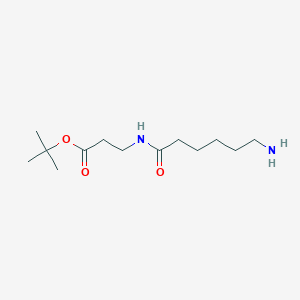
![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
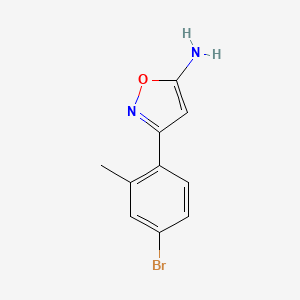
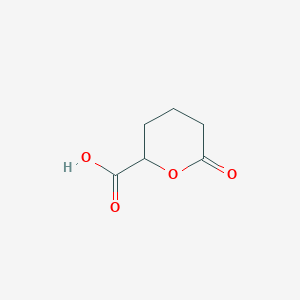
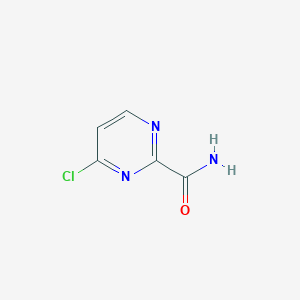
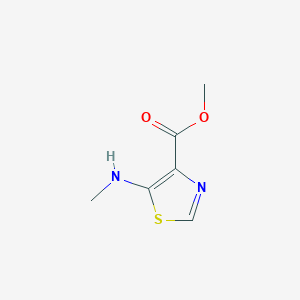

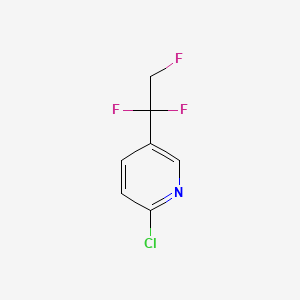
![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)
